molecular formula C11H10N4O3 B1459975 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1030453-35-0

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Numéro de catalogue: B1459975
Numéro CAS: 1030453-35-0
Poids moléculaire: 246.22 g/mol
Clé InChI: ZWIZRQWXHDAFCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid ( 1030453-35-0) is a high-purity chemical reagent with a molecular formula of C11H10N4O3 and a molecular weight of 246.226 g/mol . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a nitrogen-bridged heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its significant synthetic versatility and broad biological potential . The fused triazolopyrimidine core is a subject of ongoing research due to its presence in compounds with diverse pharmacological activities, including acting as enzyme inhibitors and potential therapeutic agents . The specific furan and carboxylic acid substituents on this molecular framework make it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of novel heterocyclic compounds with enhanced electronic properties and binding affinities . This chemical is provided strictly for Research Use Only and is intended for laboratory applications such as method development in synthetic organic chemistry, biological screening, and pharmaceutical research. It is not for diagnostic, therapeutic, or any human or animal use.

Propriétés

IUPAC Name

7-(furan-2-yl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6-12-11-13-7(10(16)17)5-8(15(11)14-6)9-3-2-4-18-9/h2-5,8H,1H3,(H,16,17)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZRQWXHDAFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1), which are involved in cell cycle regulation and epigenetic modifications, respectively. The interactions between 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their catalytic activities.

Cellular Effects

The effects of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. It affects key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid influences cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and LSD1, inhibiting their activity. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues within the enzyme’s active site. Additionally, 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can modulate gene expression by affecting the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have been studied over various time points in laboratory settings. It has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have shown that prolonged exposure to 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

In animal models, the effects of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.

Metabolic Pathways

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell. Additionally, the compound can affect the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), thereby impacting cellular energy metabolism.

Transport and Distribution

The transport and distribution of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Within tissues, the compound can accumulate in specific organs, such as the liver and kidneys, where it exerts its biological effects. The distribution of the compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. In the cytoplasm, it can modulate the activity of metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of the compound is determined by specific targeting signals and post-translational modifications that direct it to particular cellular compartments.

Activité Biologique

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 1030453-35-0) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10N4O3
  • Molecular Weight : 246.22 g/mol
  • Structural Characteristics : The compound features a triazolo-pyrimidine core with a furyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 7-(2-furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) for related compounds against pathogens such as Klebsiella pneumoniae and Escherichia coli, with some derivatives achieving MIC values as low as 6.25 µg/mL .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain triazolo-pyrimidine derivatives exhibit selective COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests a promising avenue for developing new anti-inflammatory medications.

Anticancer Properties

7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has also been investigated for its anticancer potential. Research indicates that triazolo-pyrimidines can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds from this class have shown IC50 values in the low micromolar range against CDK-2 . This mechanism highlights their potential in cancer therapeutics by disrupting aberrant cell proliferation.

The biological activities of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammatory and proliferative pathways.
  • Receptor Modulation : Potential interactions with adenosine receptors have been suggested based on structural similarities with known receptor ligands .
  • Cell Cycle Interference : Targeting CDKs disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various triazolo-pyrimidines including 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid against clinical isolates of resistant bacteria. The results demonstrated significant activity against multi-drug resistant strains .

Investigation into Anti-inflammatory Effects

In another study focusing on inflammatory models in vivo, the compound was administered to assess its impact on edema and pain response. Results indicated a marked reduction in inflammation markers compared to control groups treated with standard NSAIDs .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against various strains of bacteria, including resistant strains such as Enterococcus faecium. The synthesis of these derivatives often involves innovative reaction methodologies such as Biginelli-like heterocyclization reactions .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The structure–activity relationship (SAR) analyses have been crucial in identifying effective analogues with enhanced potency against specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidines derived from 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid against the ESKAPE panel of bacteria. The results demonstrated that several compounds exhibited narrow-spectrum antibacterial activity against Enterococcus faecium. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action and binding affinities to bacterial targets .

CompoundActivity Against E. faeciumMechanism
Compound AModerateInhibition of cell wall synthesis
Compound BHighDisruption of DNA replication
Compound CLowUnknown

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer therapy, derivatives of the compound were screened for their ability to induce apoptosis in human cancer cell lines. The study revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity. Flow cytometry analyses indicated a marked increase in apoptotic cells upon treatment with these derivatives compared to controls .

DerivativeIC50 (µM)Apoptosis Induction (%)
Derivative X1570
Derivative Y3050
Derivative Z6020

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhances metabolic stability due to its electron-withdrawing nature .
  • Hydrogen Bonding: The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., 5-amino-7-(4-phenyl)-4,7-dihydro derivatives ).
  • Aromatic Interactions : The 2-furyl group in the target compound may mimic bioactive aromatic motifs in drug-receptor interactions, similar to thienyl or phenyl substituents .

Pharmacological Activity

  • Antiviral Potential: Triazolopyrimidines with 5-carboxylic acid groups, such as the target compound, show structural similarities to anti-HSV-1 agents like thiazolopyrimidines, which inhibit viral replication via thymidine kinase interference .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to methyl or isopropyl-substituted analogs (e.g., 7-isopropyl derivative ).
  • Melting Points: Compounds with bulky substituents (e.g., 7-(2-methoxyphenoxy)-5-phenyl) exhibit higher melting points (166–168°C) due to crystalline packing , whereas the target compound’s melting point is unreported but likely lower due to polar groups.

Méthodes De Préparation

Cyclization via Schiff Base Formation and Dehydration

  • Procedure : Mix 2-furyl aldehyde with 3-amino-1,2,4-triazole in an ethanol-water solvent system under reflux conditions to form the Schiff base intermediate.
  • Catalysts : Acidic catalysts such as acetic acid or dehydrating agents like phosphorus oxychloride (POCl3) facilitate cyclization.
  • Reaction conditions : Reflux temperature (~80-130°C) for 12-24 hours under air or oxygen atmosphere enhances yield.
  • Purification : Recrystallization from ethanol-water mixtures or chromatographic techniques yield the pure compound.

This approach is analogous to the synthesis of related triazolopyrimidine derivatives, such as 7-(4-fluorophenyl)-substituted analogs, where the aldehyde substituent is varied.

Oxidative Cyclization under Oxygen Atmosphere

  • Method : In the presence of acetic acid and under an oxygen atmosphere, the reaction between amino-pyrimidine precursors and 2-furyl-containing compounds proceeds via oxidative coupling to form the triazolopyrimidine core.
  • Catalysts : Pd(OAc)2 or other palladium catalysts can be used to promote oxidative cyclization, although some reactions proceed without metal catalysts.
  • Solvents : DMF or acetic acid are preferred solvents due to their ability to stabilize intermediates and promote oxidation.
  • Yields : Optimized conditions can yield products up to 90% or higher, with minimal by-product formation.

Use of 1,3-Dicarbonyl Compounds and Amino Precursors

  • Approach : Reaction of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds bearing a 2-furyl substituent under acidic conditions leads to cyclization and formation of the fused ring system.
  • Conditions : Heating in ethanol with acetic acid under oxygen atmosphere for 18 hours is typical.
  • Outcome : This method allows for the introduction of methyl groups at the 2-position and carboxylic acid functionality at the 5-position through appropriate choice of starting materials.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 80–130°C (reflux or sealed tube) Higher temperature accelerates cyclization but may cause decomposition if too high
Solvent Ethanol-water (1:1), Acetic acid, DMF Balances solubility and reactivity; acidic solvents promote cyclization
Atmosphere Air or O2 (1 atm) Oxygen atmosphere enhances oxidative cyclization and yield
Catalyst Acetic acid, POCl3, Pd(OAc)2 (optional) Catalysts improve reaction rate and selectivity
Reaction Time 12–24 hours Longer times improve conversion but may increase side products
Purification Recrystallization, chromatography Ensures >95% purity for analytical and biological use

Analytical and Characterization Techniques

To confirm the successful synthesis and structural integrity of 7-(2-Furyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid, the following techniques are recommended:

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Schiff base formation + cyclization 2-furyl aldehyde + 3-amino-1,2,4-triazole Ethanol-water, reflux, acid catalyst 70–85 Common, straightforward, scalable
Oxidative cyclization Amino-pyrimidine + 2-furyl precursors Acetic acid or DMF, O2 atmosphere, Pd catalyst (optional) 85–94 High yield, oxygen-dependent
Reaction with 1,3-dicarbonyl compounds 3-amino-1,2,4-triazole + 2-furyl dicarbonyl Ethanol, acetic acid, O2 atmosphere, 18 h at 130°C 75–90 Allows methyl substitution at position 2

Research Findings and Notes

  • The presence of the 2-furyl substituent influences the electronic properties and reactivity of the intermediate Schiff base, requiring careful control of reaction conditions to avoid side reactions.
  • Oxygen atmosphere is critical in oxidative cyclization pathways, as inert atmospheres drastically reduce yields.
  • Acidic conditions favor cyclization but excessive acid can lead to side products or decomposition.
  • The methyl group at position 2 is typically introduced via the choice of methyl-substituted precursors or methylation steps prior to cyclization.
  • Purity and structural confirmation are essential for subsequent biological or pharmaceutical applications.

This detailed synthesis overview integrates analogous preparation methods of related triazolopyrimidine derivatives and adapts them to the specific structural features of 7-(2-Furyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.

Q & A

Q. Q1. What are the established synthetic routes for this compound, and which catalysts enhance reaction efficiency?

A: The compound can be synthesized via cyclocondensation reactions using precursors like 5-amino-triazolo derivatives and furyl-containing reagents. Catalysts such as TMDP (tetramethylenediamine phosphate) in water-ethanol systems (1:1 v/v) improve yields by facilitating nucleophilic substitutions and reducing side reactions . Additives like triethylamine are critical for acylation steps under inert atmospheres (e.g., argon) to prevent oxidation . Key steps include refluxing in ethanol or dioxane, followed by purification via column chromatography (EtOAc/light petroleum gradients) .

Advanced Synthesis

Q. Q2. How can regioselectivity in cyclocondensation steps be optimized?

A: Regioselectivity is influenced by electronic and steric effects of substituents. For example, introducing electron-withdrawing groups (e.g., furyl) at the 7-position directs cyclization toward the triazolo core. Reaction conditions (temperature, solvent polarity) must be tailored: higher temperatures (60–80°C) favor kinetic control, while polar solvents stabilize transition states. Monitoring via TLC (e.g., EtOAc/light petroleum 3:7) ensures intermediate stability .

Basic Characterization

Q. Q3. What spectroscopic techniques are effective for structural confirmation?

A: ¹H/¹³C NMR identifies key protons (e.g., furyl protons at δ 6.3–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Structural Analysis

Q. Q4. How do crystal structure data resolve discrepancies between synthetic products and predicted structures?

A: X-ray crystallography provides definitive bond lengths and angles (e.g., triclinic system with unit cell parameters: a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å). Discrepancies in dihedral angles or hydrogen bonding (e.g., deviations >5° from DFT models) indicate conformational flexibility or polymorphism. Refinement with R factors <0.05 ensures accuracy .

Basic Purification

Q. Q5. What protocols are recommended for purification?

A: Crude products are purified via flash chromatography (silica gel, EtOAc/light petroleum gradients). For hygroscopic intermediates, rapid solvent removal under vacuum is critical. Recrystallization in ethanol or acetonitrile improves purity, monitored by melting point analysis (Büchi apparatus) and microanalytical data (C, H, N <0.4% deviation) .

Advanced Data Contradiction

Q. Q6. How should contradictory bioactivity data across studies be addressed?

A: Validate assays using positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments in triplicate. Cross-check solubility profiles (DMSO/PBS mixtures) to rule out aggregation artifacts. Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) with trifluoromethyl groups may exhibit divergent activities due to electronic effects .

Basic Bioactivity Screening

Q. Q7. How should initial bioactivity screens be designed?

A: Prioritize targets based on structural analogs:

  • Enzyme inhibition : Test against kinases or phosphodiesterases at 1–10 µM concentrations.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    Include solubility controls (e.g., DMSO ≤0.1%) to avoid false negatives .

Advanced Mechanistic Studies

Q. Q8. What methods elucidate reaction mechanisms in derivative synthesis?

A: Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Isotopic labeling (e.g., ¹⁵N in triazole rings) tracks bond formation. For acylations, probe intermediate stability via quenching experiments and LC-MS analysis. Computational tools (e.g., Gaussian DFT) model transition states and predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.